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Compound of Interest

Compound Name: BMY 14802

Cat. No.: B034006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the 5-HT1A receptor agonist effects of BMY
14802 with other well-established agonists: Buspirone, 8-OH-DPAT, and Flesinoxan. The

information presented herein is intended to support research and drug development efforts by

providing a comprehensive overview of the pharmacological properties of these compounds.

Introduction to BMY 14802
BMY 14802 is a novel compound that exhibits a dual affinity for both sigma (σ) and serotonin 5-

HT1A receptors.[1][2] Initially investigated for its potential as an antipsychotic agent, its

interaction with the 5-HT1A receptor suggests a broader therapeutic potential, including

anxiolytic effects.[3] This guide dissects the 5-HT1A agonist properties of BMY 14802 in

comparison to other key 5-HT1A receptor modulators.

Comparative Pharmacological Data
The following tables summarize the binding affinity and functional activity of BMY 14802 and

comparator compounds at the 5-HT1A receptor, as well as their affinity for other relevant

receptors. It is important to note that direct comparisons of absolute values across different

studies should be made with caution due to variations in experimental conditions.

Table 1: Receptor Binding Affinity (Ki in nM)
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Compound 5-HT1A Sigma (σ1) Dopamine (D2) Reference

BMY 14802
~20 (pIC50 =

6.7)

~50 (pIC50 =

7.3)
>10,000 [4]

Buspirone 14 - 420 [5]

8-OH-DPAT 0.9 - 2000 [4]

Flesinoxan 0.12 (pKi = 8.91) - >10,000 [5]

Note: pIC50 and pKi values have been converted to approximate Ki values for comparison. A

lower Ki value indicates a higher binding affinity.

Table 2: 5-HT1A Receptor Functional Activity
Compound Agonist Type

Potency
(EC50/pEC50)

Efficacy
(Emax)

Reference

BMY 14802 Agonist pEC50 = 6.2
Not explicitly

stated
[4]

Buspirone Partial Agonist ~15-186 nM Partial

8-OH-DPAT Full Agonist ~1-10 nM Full [6]

Flesinoxan Full Agonist
Not explicitly

stated
Full [7]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following

diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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